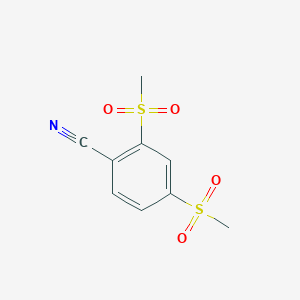

2,4-Dimethanesulfonylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzonitrile derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. Similarly, paper reports the multicomponent synthesis of a hexahydroquinoline derivative, and paper details the synthesis of a bicyclic ortho-aminocarbonitrile derivative. These methods could potentially be adapted for the synthesis of 2,4-Dimethanesulfonylbenzonitrile by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using X-ray single crystal diffraction in papers , , and . The crystallographic data provide insights into the arrangement of atoms within the molecules and the overall geometry. For example, the compounds in paper are organized as molecular crystals with hydrogen bonds forming a framework. The molecular structure analysis is crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives is explored in paper , where the nitration of dimethylbenzonitriles leads to the formation of nitroacetoxy adducts and subsequent thermolysis results in a rearrangement of the nitro group. This study demonstrates the potential for complex chemical transformations involving benzonitrile derivatives, which could be relevant for the chemical reactions of 2,4-Dimethanesulfonylbenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their molecular structures and the types of chemical bonds present. The steric hindrance in the molecules described in paper and the intermolecular hydrogen bonding in papers , , and suggest that these compounds may have unique solubility, stability, and reactivity profiles. The kinetic investigations of substitution reactions in paper also provide valuable information on the reactivity of these molecules in aqueous solutions.

Scientific Research Applications

Photochemical Reactivity Studies

The photochemical reactivity of various dimethylbenzonitriles, including the 2,4-dimethyl variant, has been extensively studied. Howell, Pincock, and Stefanova (2000) explored the phototransposition and photoaddition reactions of these compounds in different environments. Their research provides valuable insights into the reactivity patterns and potential applications in photochemistry (Howell, Pincock, & Stefanova, 2000).

Spectroscopy Analysis

T. Sarma (1986) conducted an in-depth study on the infrared and Raman spectra of dimethylbenzonitriles, including the 2,4 variant. This research is crucial for understanding the vibrational characteristics of these compounds, which can be applied in various spectroscopy-based analytical techniques (Sarma, 1986).

Nonlinear Optical (NLO) Chromophores

The development of novel Y-type polyurethanes containing 2,4-dioxybenzylidenemalononitrile groups as NLO chromophores was explored by Ju-Yeon Lee and colleagues (2004). Their work demonstrates the potential of these compounds in creating materials with high thermal stability and nonlinear optical properties, suitable for NLO device applications (Lee et al., 2004).

Electrochemical Studies

A. E. Maghraby and colleagues (2006) investigated the redox characteristics of substituted thiadiazoles, providing insights into the electrochemical behavior of these compounds in various solvents. This research contributes to the broader understanding of the electrochemical properties of related compounds, including dimethanesulfonylbenzonitriles (Maghraby et al., 2006).

Steric Effects in Aryl Radical Reactions

Combellas et al. (2009) explored the steric effects in the reaction of aryl radicals with surfaces, including various dimethylbenzonitrile derivatives. This study provides insights into the reactivity and potential surface applications of these compounds (Combellas et al., 2009).

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Dimethanesulfonylbenzonitrile are currently unknown

Result of Action

The molecular and cellular effects of 2,4-Dimethanesulfonylbenzonitrile’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . Specific information on how these factors influence the action of 2,4-dimethanesulfonylbenzonitrile is currently unavailable .

properties

IUPAC Name |

2,4-bis(methylsulfonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNUKUKFQQWIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethanesulfonylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)

![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)

![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)

![N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2499309.png)

![1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione](/img/structure/B2499311.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)